molecular formula C19H21ClFN3O4S B1669794 Danirixin CAS No. 954126-98-8

Danirixin

Cat. No.: B1669794
CAS No.: 954126-98-8
M. Wt: 441.9 g/mol
InChI Key: NGYNBSHYFOFVLS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danirixin is a small molecule that acts as a selective and reversible antagonist of the CXC chemokine receptor 2 (CXCR2). This receptor plays a crucial role in the chemotaxis of neutrophils to sites of inflammation. This compound has been studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), severe asthma, cystic fibrosis, acute lung injury, and respiratory syncytial virus infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Danirixin is synthesized through a series of chemical reactions involving the formation of a diaryl urea structure. The synthetic route typically involves the reaction of aniline derivatives with isocyanates to form the urea linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Danirixin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

Danirixin exerts its effects by selectively binding to the CXCR2 receptor, thereby blocking the binding of its natural ligands, such as interleukin-8 (IL-8). This inhibition prevents the activation and migration of neutrophils to sites of inflammation. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway, which is crucial for neutrophil chemotaxis and activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Danirixin

This compound is unique in its high affinity and selectivity for the CXCR2 receptor, with a negative log of the 50% inhibitory concentration (pIC50) of 7.9 for binding to Chinese hamster ovary cell-expressed human CXCR2. It also has a 78-fold selectivity over binding to CXCR1. This high selectivity and potency make this compound a promising candidate for the treatment of inflammatory diseases .

Biological Activity

Danirixin (GSK1325756) is a selective and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2), primarily developed for its anti-inflammatory properties. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and influenza.

This compound functions by inhibiting the CXCR2 receptor, which plays a crucial role in mediating neutrophil migration and activation. By blocking this receptor, this compound reduces neutrophil infiltration at sites of inflammation, thereby potentially alleviating symptoms associated with excessive neutrophil activity, such as tissue damage and prolonged inflammation.

1. Efficacy in Influenza Treatment

A Phase 2b clinical trial assessed the efficacy and safety of this compound co-administered with oseltamivir in adults hospitalized with influenza. Participants were randomized to receive either this compound (15 mg or 50 mg) or placebo alongside oseltamivir. Key findings included:

  • Time to Clinical Response (TTCR) :
    • This compound 15 mg: Median TTCR was 4.53 days (95% CI: 2.95, 5.71).
    • This compound 50 mg: Median TTCR was 4.76 days (95% CI: 2.71, 5.25).
    • Placebo: Median TTCR was significantly shorter at 1.33 days (95% CI: 0.71, 1.95) .
  • Safety Profile :
    • Adverse events were generally mild or moderate, with no serious treatment-related adverse events reported.
    • Notable biological markers indicated effective target engagement, such as increased interleukin-8 levels in nasal samples and decreased serum neutrophil elastase-mediated degradation of elastin in this compound-treated participants .

2. COPD Clinical Trial

A more recent study evaluated this compound's clinical activity in patients with COPD over a duration of 24 weeks. Participants received varying doses of this compound (5 mg to 50 mg) or placebo while continuing their standard care medications:

  • Study Design :
    • Randomized, double-blind trial involving approximately 540 participants.
  • Primary Objectives :
    • Assess clinical activity and safety compared to placebo.
  • Expected Outcomes :
    • Improvement in lung function and reduction in exacerbations associated with COPD .

Summary of Findings

StudyConditionDosageMedian TTCR (Days)Adverse Events
Influenza15 mg / 50 mg + OSV4.53 / 4.76Mild/Moderate
COPD5 mg to 50 mgN/AN/A

Pharmacokinetics and Pharmacodynamics

Research indicates that this compound exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens in clinical settings. The pharmacodynamics involve significant interactions with inflammatory pathways, particularly those involving neutrophils and cytokines.

Key Pharmacokinetic Data

  • Absorption : Rapidly absorbed after oral administration.
  • Half-Life : Approximately X hours (specific data not provided).
  • Bioavailability : High bioavailability supports effective dosing strategies.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Danirixin as a CXCR2 antagonist, and how does it modulate neutrophil activity in inflammatory models?

this compound selectively and reversibly inhibits CXCR2, a chemokine receptor critical for neutrophil chemotaxis. Its competitive antagonism of CXCL8 (IC50 = 12.5 nM) reduces neutrophil activation and transmigration to inflammatory sites, as demonstrated in preclinical models of COPD and breast cancer . Methodologically, target engagement can be validated using neutrophil elastase degradation assays and IL-8 level monitoring in nasal samples, as shown in phase I/II trials .

Q. What standardized methods are used to quantify this compound pharmacokinetic parameters like AUC and Cmax in clinical studies?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is employed, utilizing a C18 column and isotopically labeled internal standards (e.g., [<sup>2</sup>H7]-danirixin). Blood samples are processed via dried blood spot extraction, with validation ensuring a linear dynamic range of 5–1,000 ng/mL and within-run precision (%CV) <7.1% . Non-compartmental analysis (NCA) using software like WinNonlin calculates AUC, Cmax, and t1/2 .

Q. How are safety and tolerability profiles assessed in early-phase this compound trials?

Safety endpoints include adverse event (AE) incidence, vital signs, ECG changes, and clinical laboratory parameters (chemistry, hematology, urinalysis). Trials report AE severity (mild/moderate) and exclude treatment-related serious AEs. For example, phase I studies showed 10–20% AE rates, primarily gastrointestinal, with no dose-limiting toxicities up to 400 mg .

Q. What criteria guide the selection of preclinical models to evaluate this compound's anti-inflammatory effects?

Neutrophil-driven models, such as LPS-induced lung inflammation or CXCL8-mediated cancer metastasis, are prioritized. In vitro assays (e.g., neutrophil transmigration) and in vivo models (e.g., breast cancer xenografts) validate target engagement and functional outcomes .

Advanced Research Questions

Q. How can researchers address high inter-subject variability in this compound exposure during pharmacokinetic studies?

Mixed-effects models with covariates (e.g., gender, period effects) and stratification by gastric acid suppression status (e.g., omeprazole use) are critical. Studies report within-subject variability (CVw) and between-subject variability (CVb) to refine dosing protocols . Adaptive trial designs or population pharmacokinetics (PopPK) may further mitigate variability .

Q. What methodological considerations are essential for crossover studies comparing bioenhanced vs. conventional this compound formulations?

Key factors include:

  • Fed vs. fasted state comparisons : Standardized meal timing (e.g., 30 minutes pre-dose) to assess food effects .
  • Gastric acid suppression : Co-administration of omeprazole to evaluate formulation robustness under low-pH conditions .
  • Bioanalytical validation : Ensure sensitivity to detect formulation-driven differences in AUC and Cmax .

Q. How should contradictory findings between in vitro target engagement and clinical efficacy be reconciled?

Integrate biomarker data (e.g., serum neutrophil elastase, IL-8 levels) with clinical endpoints (e.g., time to clinical resolution). For example, phase II trials showed reduced elastase activity despite inconclusive efficacy, suggesting biomarker utility for dose optimization . Translational studies linking CXCR2 occupancy to clinical outcomes are recommended .

Q. What strategies optimize this compound bioavailability when co-administered with gastric acid suppressants like omeprazole?

Bioenhanced formulations (e.g., solid dispersions, lipid-based systems) are tested under acid-suppressed conditions. However, phase I data showed that omeprazole still caused >30% variability in exposure, necessitating patient stratification or alternative delivery routes .

Q. How should combination therapy trials with this compound and antiviral agents (e.g., oseltamivir) be designed?

Phase II protocols recommend:

  • Safety-focused endpoints : Monitor AEs and drug-drug interactions (DDIs) via pharmacokinetic sampling .
  • Efficacy metrics : Time to symptom resolution (TTCR) and biomarker correlation (e.g., viral load, IL-8) .
  • Sample size adjustments : Account for early termination risks using Bayesian adaptive designs .

Q. What statistical approaches improve power calculations in this compound trials with highly variable endpoints?

Use CVw from prior studies (e.g., 30–40% for AUC) to estimate required sample sizes. Simulations incorporating inter-subject variability and dropout rates enhance robustness .

Q. How can preclinical models be leveraged to explore this compound's potential in oncology beyond COPD?

Breast cancer metastasis models (e.g., CXCL8-driven migration assays) and tumor-associated macrophage (TAM) coculture systems are recommended. Phase I data in healthy volunteers support safety for oncology repurposing .

Q. What frameworks (e.g., FINER criteria) ensure rigorous research question formulation in this compound studies?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions like:

  • Novelty : Investigating this compound in understudied indications (e.g., cancer immunotherapy) .
  • Feasibility : Leveraging existing PK/PD data to design phase IIb COPD trials .

Properties

IUPAC Name

1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYNBSHYFOFVLS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954126-98-8
Record name Danirixin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954126988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danirixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[4-CHLORO-2-HYDROXY-3-[(3S)-3-PIPERIDINYLSULFONYL]PHENYL]-N'-(3-FLUORO-2-METHYLPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANIRIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R318PGH5VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Danirixin
Danirixin
Danirixin
Danirixin
Danirixin
Danirixin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.